Biotin-PEG2-C2-iodoacetamide

Biotinylation Protein Labeling Aqueous Solubility

Biotin-PEG2-C2-iodoacetamide (MW 542.43) delivers irreversible, thioether-bonded cysteine biotinylation at pH 7.5-8.5, without DMSO pre-dissolution. The PEG2 spacer ensures aqueous solubility up to 50 mg/mL, eliminating organic solvent handling and protein precipitation risks. The thioether linkage withstands 50 mM DTT, 100 mM β-mercaptoethanol, SDS, and guanidine-HCl, making it ideal for reducing SDS-PAGE pull-downs and PROTAC ternary complex validation. Select this reagent when maleimide pH incompatibility, disulfide-cleavable biotin labels, or lysine-directed NHS-ester labeling would compromise your assay. Direct water solubility simplifies automated high-throughput biotinylation workflows.

Molecular Formula C18H31IN4O5S
Molecular Weight 542.4 g/mol
Cat. No. B3121766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-C2-iodoacetamide
Molecular FormulaC18H31IN4O5S
Molecular Weight542.4 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2
InChIInChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1
InChIKeyLWGLKVINXNMNJX-ZQIUZPCESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG2-C2-iodoacetamide: Thiol-Reactive Biotinylation Reagent for Quantitative Proteomics and Targeted Protein Degradation


Biotin-PEG2-C2-iodoacetamide (CAS 292843-75-5, MW 542.43 g/mol) [1] is a heterobifunctional biotinylation reagent comprising a biotin moiety, a two-unit polyethylene glycol (PEG2) spacer arm, and an iodoacetyl reactive group . The iodoacetyl group mediates chemoselective alkylation of reduced sulfhydryl (-SH) groups on cysteine residues, forming a stable, non-cleavable thioether bond under neutral to mildly alkaline conditions (pH 7.5-8.5) . The PEG2 spacer confers aqueous solubility and reduces steric hindrance between the biotin tag and the target biomolecule . As a PEG-based PROTAC linker, this compound is also employed in the synthesis of proteolysis-targeting chimeras .

Why Biotin-PEG2-C2-iodoacetamide Cannot Be Arbitrarily Substituted with Other PEG-Biotin or Thiol-Reactive Analogs


Interchanging Biotin-PEG2-C2-iodoacetamide with alternative biotinylation reagents introduces quantifiable performance penalties in specific experimental contexts. Substituting with Biotin-PEG2-Maleimide alters reaction pH compatibility (acidic-to-neutral vs. basic-to-neutral) and introduces potential cross-reactivity with tyrosine residues, which is a documented liability of iodoacetyl chemistry that maleimide reagents specifically circumvent . Replacing with longer PEGn variants (e.g., PEG11-Biotin) changes the spacer arm length from ~20-30 Å to ≥50 Å, which may either reduce steric hindrance beneficially or increase non-specific binding and alter hydrodynamic radius depending on the application . Using non-PEGylated iodoacetyl-biotin (e.g., Iodoacetyl-LC-Biotin) eliminates the aqueous solubility conferred by the ethylene glycol units, requiring pre-dissolution in DMSO or DMF and potentially precipitating upon dilution into aqueous buffers . Employing cleavable analogs such as Biotin-HPDP introduces reversible disulfide chemistry, which is incompatible with applications requiring permanent, non-reducible biotin tagging . Substituting with amine-reactive NHS-biotin targets lysine residues instead of cysteine, altering the labeling stoichiometry and potentially disrupting protein function when lysines reside in active sites or binding interfaces [1].

Quantitative Differentiation Evidence for Biotin-PEG2-C2-iodoacetamide vs. Closest Analogs


Aqueous Solubility of Iodoacetyl-PEG2-Biotin vs. Iodoacetyl-LC-Biotin in Protein Labeling Buffers

Iodoacetyl-PEG2-Biotin exhibits direct water solubility at working concentrations, enabling aqueous buffer preparation without organic co-solvents. In contrast, Iodoacetyl-LC-Biotin requires pre-dissolution in DMSO or DMF before dilution into aqueous reaction buffers . The PEG2 spacer arm containing two ethylene glycol units confers hydrophilicity sufficient for dissolution in water, DMF, and DMSO . For a 50 mg/mL stock solution preparation, Iodoacetyl-PEG2-Biotin can be dissolved directly in deionized water or aqueous buffer at pH 7.0-8.0, whereas Iodoacetyl-LC-Biotin mandates initial dissolution in 100% DMSO or DMF .

Biotinylation Protein Labeling Aqueous Solubility

Reaction pH Compatibility: Iodoacetyl-PEG2-Biotin vs. Maleimide-PEG2-Biotin for Sulfhydryl Labeling

Iodoacetyl-PEG2-Biotin reacts optimally with sulfhydryl (-SH) groups at neutral to basic pH (pH 7.5-8.5), whereas Maleimide-PEG2-Biotin reacts at acidic to neutral pH (pH 6.5-7.5) . This pH differential is critical when labeling proteins that denature or precipitate under acidic conditions, or when reaction buffers are inherently alkaline. The iodoacetyl group forms a stable thioether bond with cysteine thiols via nucleophilic substitution, and coupling reactions require incubation in the dark to prevent photodegradation of the iodoacetyl moiety .

Thiol Labeling pH Optimization Conjugation Chemistry

Spacer Arm Length and Steric Accessibility: Iodoacetyl-PEG2-Biotin vs. Iodoacetyl-LC-Biotin

Iodoacetyl-PEG2-Biotin incorporates a PEG2 spacer arm (~20-30 Å extended length) that positions the biotin moiety away from the labeled protein surface, improving streptavidin accessibility. Iodoacetyl-LC-Biotin (LC = long-chain, 6-aminocaproic acid) provides a hydrocarbon spacer of approximately 22.4 Å but lacks the hydrophilic character and conformational flexibility of PEG . The ethylene glycol units in the PEG2 spacer enhance aqueous solubility of the biotinylated conjugate and reduce non-specific hydrophobic interactions compared to hydrocarbon spacers [1]. The PEG2 spacer arm length is classified as 'mid-length' among commercially available PEG-biotin reagents, positioned between PEG1 (short) and PEG4/PEG11 (long/extended) variants .

Spacer Arm Steric Hindrance Streptavidin Binding

Bond Stability and Cleavability: Iodoacetyl-PEG2-Biotin vs. Biotin-HPDP

Iodoacetyl-PEG2-Biotin forms a stable, non-cleavable thioether bond with cysteine sulfhydryl groups that remains intact under reducing conditions (e.g., DTT, β-mercaptoethanol). In contrast, Biotin-HPDP forms a reversible disulfide bond that is quantitatively cleaved by 50 mM DTT or 100 mM β-mercaptoethanol . The thioether linkage generated by iodoacetyl alkylation is chemically irreversible under standard biochemical conditions (pH 2-10, up to 6 M guanidine-HCl, up to 100°C), whereas disulfide bonds undergo reductive cleavage under the same conditions . This irreversibility is advantageous for downstream applications requiring denaturing conditions or reducing agents, but precludes recovery of the unmodified native thiol .

Thioether Bond Irreversible Labeling Disulfide Cleavage

PROTAC Linker Application: PEG2 Spacer Optimization in Targeted Protein Degradation

Biotin-PEG2-C2-iodoacetamide is cataloged as a PEG-based PROTAC linker (HY-140941, T17565) . PROTAC linker length and composition critically influence ternary complex formation and degradation efficiency; PEG-based linkers generally exhibit superior solubility and reduced membrane retention compared to alkyl linkers of equivalent length [1]. While direct quantitative degradation efficiency data (DC50, Dmax) for PROTACs synthesized with this specific linker are not publicly available in peer-reviewed literature, the compound serves as a building block for assembling heterobifunctional degraders where the biotin moiety enables affinity purification or detection during PROTAC development and optimization . The PEG2 spacer provides a defined, monodisperse length (2 ethylene glycol units) that can be systematically varied against PEG0, PEG1, PEG3, and PEG4 linkers to optimize ternary complex geometry [2].

PROTAC Linker Optimization E3 Ligase Recruitment

Optimal Application Scenarios for Biotin-PEG2-C2-iodoacetamide Based on Quantitative Differentiation Evidence


Cysteine-Specific Biotinylation of Antibodies and Proteins in Alkaline Buffers

Biotin-PEG2-C2-iodoacetamide is optimal for labeling antibodies and recombinant proteins that require pH ≥7.5 for stability or activity. The iodoacetyl group reacts specifically with reduced cysteine thiols at pH 7.5-8.5, whereas maleimide-based reagents exhibit optimal reactivity at pH 6.5-7.5 and may underperform or require buffer exchange . This scenario is particularly relevant for antibodies with hinge-region cysteines that become accessible after mild reduction, enabling site-specific biotinylation away from antigen-binding domains. The PEG2 spacer enhances aqueous solubility of the biotinylated conjugate and maintains streptavidin accessibility . Reaction protocols require 10-50 molar excess of reagent, incubation for 2 hours at room temperature or overnight at 4°C in the dark, followed by desalting to remove unreacted reagent .

Irreversible Thiol Tagging for SDS-PAGE and Denaturing Affinity Purification Workflows

Select Biotin-PEG2-C2-iodoacetamide when downstream processing requires exposure to reducing agents or denaturing conditions. The thioether bond formed between the iodoacetyl group and cysteine sulfhydryl is stable in the presence of DTT (up to 50 mM), β-mercaptoethanol (up to 100 mM), SDS, guanidine-HCl, and elevated temperatures . In contrast, Biotin-HPDP forms a disulfide bond that is quantitatively cleaved under these same conditions, releasing the biotin tag and precluding streptavidin-based detection or enrichment . This irreversibility is essential for proteomics workflows where labeled peptides or proteins must survive reducing SDS-PAGE sample preparation, in-gel digestion, and LC-MS/MS analysis under denaturing conditions .

PROTAC Synthesis and Ternary Complex Validation with Biotin Affinity Handle

Biotin-PEG2-C2-iodoacetamide serves as a dual-function building block in PROTAC development: the PEG2 spacer provides a defined, hydrophilic linker between E3 ligase and target protein ligands, while the biotin moiety enables streptavidin-based pull-down for validation of ternary complex formation . During PROTAC optimization, linker length significantly impacts degradation efficiency; the monodisperse PEG2 unit (2 ethylene glycols) represents a systematic entry point for linker length variation (PEG0, PEG1, PEG2, PEG3, PEG4) to identify optimal geometry for productive ubiquitination . The biotin tag allows researchers to confirm that the PROTAC molecule simultaneously engages both E3 ligase and target protein using streptavidin-HRP detection in Western blot or streptavidin-agarose enrichment followed by mass spectrometry .

Aqueous-Only Protein Biotinylation Without Organic Co-Solvents

Choose Biotin-PEG2-C2-iodoacetamide when experimental protocols prohibit or discourage the use of DMSO or DMF. Unlike Iodoacetyl-LC-Biotin, which requires pre-dissolution in DMSO or DMF before addition to aqueous reaction mixtures, the PEG2-containing variant dissolves directly in water, PBS, or other aqueous buffers at working concentrations up to 50 mg/mL . Direct aqueous solubility eliminates the need for organic solvent handling, reduces the risk of protein precipitation or denaturation upon reagent addition, and simplifies high-throughput automated biotinylation workflows where organic solvents may be incompatible with liquid handling systems . The compound is soluble in water, DMF, and DMSO, providing flexibility in stock solution preparation .

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